5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Flesinoxan - 98206-10-1

Flesinoxan

Catalog Number: EVT-268179
CAS Number: 98206-10-1
Molecular Formula: C22H26FN3O4
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flesinoxan is a selective 5-HT1A receptor agonist.
Overview

Flesinoxan is a pharmacologically active compound primarily known as a selective agonist for the serotonin 5-HT1A receptor. It has garnered attention in the field of neuropsychopharmacology due to its potential therapeutic effects in treating anxiety and depression. Flesinoxan acts not only on serotonin receptors but also exhibits antagonistic properties towards alpha-1 adrenergic receptors, making it a compound of interest in various scientific studies.

Source and Classification

Flesinoxan is classified as a serotonin receptor agonist and an alpha-1 adrenergic receptor antagonist. It is derived from catechol and has been synthesized through several methodologies, including enzymatic resolution techniques. The compound has been studied extensively in both animal models and clinical settings to evaluate its effects on neuroendocrine responses and emotional behavior .

Synthesis Analysis

Methods and Technical Details

The synthesis of flesinoxan involves a multi-step process that typically starts from catechol. One notable method includes an enzymatic resolution, which allows for the separation of enantiomers effectively. The synthesis can be summarized as follows:

  1. Starting Material: Catechol is used as the base compound.
  2. Enzymatic Resolution: This step is crucial for obtaining the desired enantiomer, enhancing the specificity of the synthesis.
  3. Multi-Step Process: The complete synthesis generally involves seven steps, incorporating various chemical reactions to achieve the final product .
Molecular Structure Analysis

Structure and Data

Flesinoxan's molecular structure can be represented by its chemical formula C17H22N2OC_{17}H_{22}N_2O. It features a piperazine ring, which is characteristic of many serotonin receptor ligands. The structural formula highlights the arrangement of atoms within the molecule, which is essential for understanding its interaction with biological targets.

Key structural data include:

  • Molecular Weight: Approximately 286.37 g/mol
  • Functional Groups: The presence of hydroxyl groups contributes to its binding affinity at serotonin receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Flesinoxan undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Binding Affinity Studies: Flesinoxan's interaction with serotonin receptors involves conformational changes that can be monitored through radiolabeled assays.
  • Metabolism: In vivo studies indicate that flesinoxan is metabolized primarily in the liver, where it may undergo oxidation and conjugation reactions.

These reactions are vital for determining the pharmacokinetics and pharmacodynamics of flesinoxan in therapeutic contexts .

Mechanism of Action

Process and Data

Flesinoxan exerts its effects primarily through agonism at the 5-HT1A receptor, leading to enhanced serotonergic transmission. This mechanism can be summarized as follows:

  1. Receptor Binding: Flesinoxan binds to the 5-HT1A receptor, activating intracellular signaling pathways.
  2. Neuroendocrine Effects: The activation results in modulation of hormone levels, including adrenocorticotropic hormone and cortisol, impacting stress responses.
  3. Behavioral Outcomes: Studies have shown that flesinoxan administration leads to anxiolytic effects in animal models, supporting its potential use in treating anxiety disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flesinoxan exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its administration in various formulations.
  • Stability: Stability studies indicate that flesinoxan maintains its integrity under standard storage conditions.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Flesinoxan has potential applications in several areas of research:

  • Neuropsychopharmacology: Investigating its role in anxiety and depression treatment.
  • Endocrine Studies: Understanding its effects on hormonal regulation within the hypothalamus-pituitary-adrenal axis.
  • Animal Models: Used extensively in preclinical trials to assess behavioral outcomes related to serotonergic modulation.
Pharmacological Characterization of Flesinoxan

Structural Classification and 5-HT1A Receptor Affinity

Flesinoxan (DU-29,373) is a phenylpiperazine derivative with the chemical name 4-fluoro-N-(2-{4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl}ethyl)benzamide and a molecular weight of 415.465 g·mol⁻¹. Its core structure integrates a chiral 2,3-dihydro-1,4-benzodioxane moiety linked to a fluorobenzamide group via a piperazine-ethyl chain, conferring stereoselective receptor interactions [1] [5].

This compound exhibits nanomolar affinity for 5-HT₁ₐ receptors (Kᵢ = 2 nM), with >40-fold selectivity over dopamine D₂/D₃ receptors and minimal activity at other monoaminergic sites (e.g., α₁-adrenoceptors, 5-HT₂ receptors) [5] [9]. Crystallographic and docking studies reveal that its benzodioxane moiety interacts with transmembrane helices III and IV of the 5-HT₁ₐ receptor, while the fluorobenzamide group anchors in a hydrophobic pocket near helix V. This binding orientation distinguishes it from azapirones like buspirone and underpins its high receptor specificity [5] [7].

Table 1: Structural and Receptor Binding Profile of Flesinoxan

PropertyValue
Molecular FormulaC₂₂H₂₆FN₃O₄
Molar Mass415.465 g·mol⁻¹
5-HT₁ₐ Kᵢ2 nM
D₂ Receptor Selectivity>40-fold vs. 5-HT₁ₐ
Primary Structural MotifsChiral benzodioxane, fluorobenzamide

Agonist Profile: Presynaptic vs. Postsynaptic Receptor Activation Dynamics

Flesinoxan demonstrates state-dependent agonism at 5-HT₁ₐ receptors, with contrasting efficacy at presynaptic autoreceptors versus postsynaptic heteroreceptors:

  • Presynaptic Action: Acts as a full agonist in the dorsal raphe nucleus (DRN), potently inhibiting serotonergic neuron firing (EC₅₀ ~0.1 mg/kg i.v.). This suppresses 5-HT release in projection regions (e.g., cortex, hippocampus), validated by microdialysis and electrophysiology [3] [4] [8].
  • Postsynaptic Action: Functions as a partial agonist in hippocampal and cortical regions. In CA3 pyramidal neurons, flesinoxan antagonizes 5-HT-induced firing suppression but only achieves 60–70% of the maximal inhibition observed with 8-OH-DPAT. This partial efficacy is linked to its limited G-protein coupling efficiency in postsynaptic neurons [4] [10].

Table 2: Receptor Activation Dynamics of Flesinoxan

SiteAgonist EfficacyFunctional OutcomeKey Evidence
Dorsal Raphe (Presynaptic)Full agonist↓ Serotonin neuron firing, ↓ 5-HT releaseMicrodialysis, single-unit recordings [4] [8]
Hippocampus (Postsynaptic)Partial agonistModerate neuronal inhibition, antagonism of 5-HT effectsIonophoresis with BMY 7378 blockade [4] [10]
Laterodorsal Tegmental NucleusPartial agonist↓ REM sleep durationMicroinjection studies in rats [2]

In vivo, this duality manifests as dose-dependent effects:

  • Low doses (0.03–0.06 mg/kg s.c.) predominantly activate presynaptic receptors, reducing serotonergic tone.
  • Higher doses (0.5–1 mg/kg) recruit postsynaptic receptors, inducing physiological responses like hypothermia and REM sleep suppression [2] [8]. The hypothermic effect, mediated by hypothalamic 5-HT₁ₐ receptors, peaks later and persists longer than with 8-OH-DPAT due to slower brain penetration kinetics [4] [9].

Comparative Efficacy with Other 5-HT1A Agonists

Flesinoxan’s pharmacological profile diverges significantly from classic 5-HT₁ₐ agonists in affinity, efficacy, and neurochemical effects:

Vs. 8-OH-DPAT (Full Agonist):

  • Affinity: Flesinoxan binds 5-HT₁ₐ with 2 nM Kᵢ vs. 1 nM for 8-OH-DPAT, but achieves lower brain concentrations post-administration (e.g., 9 min after i.v. injection: 0.02% vs. 0.08% of dose/g tissue) [4].
  • Functional Efficacy: Despite comparable presynaptic effects, flesinoxan exhibits ~30% lower maximal efficacy at hippocampal postsynaptic sites. For hypothermia induction, 3 mg/kg flesinoxan equates to 0.5 mg/kg 8-OH-DPAT, with delayed onset (Tₘₐₓ: 90 vs. 30 min) [4] [9].
  • Neurochemical Specificity: Unlike 8-OH-DPAT, flesinoxan shows negligible affinity for 5-HT₇ or dopamine D₄ receptors, enhancing its mechanistic selectivity [7].

Vs. Buspirone (Azapirone Partial Agonist):

  • Metabolite Profile: Flesinoxan lacks active metabolites, whereas buspirone generates 1-PP (1-(2-pyrimidinyl)-piperazine), an α₂-adrenoceptor antagonist that confounds its anxiolytic effects [3] [9].
  • Receptor Saturation: At clinical doses (1 mg oral), flesinoxan achieves minimal 5-HT₁ₐ occupancy (<10%) in human PET studies using [¹¹C]WAY-100635, contrasting with buspirone’s higher occupancy. This suggests flesinoxan’s effects may stem from downstream adaptations rather than direct receptor saturation [9].
  • Electrophysiological Responses: Flesinoxan more potently suppresses DRN firing (ED₅₀: 0.01 mg/kg i.v.) than buspirone (ED₅₀: 0.3 mg/kg), reflecting superior presynaptic agonist efficacy [4] [8].

Table 3: Comparative Analysis of 5-HT₁ₐ Agonists

ParameterFlesinoxan8-OH-DPATBuspirone
5-HT₁ₐ Kᵢ (nM)2125
Presynaptic EfficacyFull agonistFull agonistPartial agonist
Postsynaptic EfficacyPartial agonistFull agonistPartial agonist
Active MetabolitesNoneNone1-PP (α₂-antagonist)
Hypothermia EC₅₀3 mg/kg s.c.0.5 mg/kg s.c.Inactive at ≤10 mg/kg
Brain Penetration Tₘₐₓ90 min (s.c.)30 min (s.c.)Variable

Neuroadaptations:

Sustained flesinoxan administration (5 mg/kg/day × 14 days) induces somatodendritic 5-HT₁ₐ autoreceptor desensitization in the DRN, normalizing initially suppressed neuronal firing. This adaptive change enhances serotonergic neurotransmission in terminal regions, paralleling the delayed therapeutic onset of serotonergic antidepressants [8].

Properties

CAS Number

98206-10-1

Product Name

Flesinoxan

IUPAC Name

4-fluoro-N-[2-[4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide

Molecular Formula

C22H26FN3O4

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C22H26FN3O4/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20/h1-7,18,27H,8-15H2,(H,24,28)/t18-/m0/s1

InChI Key

NYSDRDDQELAVKP-SFHVURJKSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO

Solubility

Soluble in DMSO

Synonyms

DU 29373
DU-29373
flesinoxan
p-fluoro-N-(2-(4-(2-(hydroxymethyl)-1,4-benzodioxan-5-yl)-1-piperazinyl)ethyl)benzamide

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO

Isomeric SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@H](CO4)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.